molecular formula C16H16N2O8S2 B12747557 4-Thiazolidinone, 3,3'-(1,2-ethanediyl)bis(2-(2-furanyl)-, 1,1,1',1'-tetroxide, (R*,S*)- CAS No. 131420-46-7

4-Thiazolidinone, 3,3'-(1,2-ethanediyl)bis(2-(2-furanyl)-, 1,1,1',1'-tetroxide, (R*,S*)-

Cat. No.: B12747557
CAS No.: 131420-46-7
M. Wt: 428.4 g/mol
InChI Key: RWQOWNAGKRFKDL-IYBDPMFKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(2-furanyl)-, 1,1,1’,1’-tetroxide, (R*,S*)- typically involves multi-step organic reactions. One common method includes the reaction of thiazolidinone derivatives with furanyl compounds under controlled conditions. The reaction is often catalyzed by acids or bases and requires specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high efficiency and consistency in the production process. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(2-furanyl)-, 1,1,1’,1’-tetroxide, (R*,S*)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, with specific solvents and catalysts to facilitate the processes .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted thiazolidinone derivatives.

Scientific Research Applications

4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(2-furanyl)-, 1,1,1’,1’-tetroxide, (R*,S*)- has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(2-furanyl)-, 1,1,1’,1’-tetroxide, (R*,S*)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential to modulate key biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone Derivatives: Compounds with similar thiazolidinone structures but different substituents.

    Furan Derivatives: Compounds with furan rings and varying functional groups.

    Sulfoxides and Sulfones: Oxidized derivatives of thiazolidinone compounds

Uniqueness

4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(2-furanyl)-, 1,1,1’,1’-tetroxide, (R*,S*)- is unique due to its combination of thiazolidinone and furan rings, which confer distinct chemical and biological properties.

Properties

CAS No.

131420-46-7

Molecular Formula

C16H16N2O8S2

Molecular Weight

428.4 g/mol

IUPAC Name

(2R)-2-(furan-2-yl)-3-[2-[(2S)-2-(furan-2-yl)-1,1,4-trioxo-1,3-thiazolidin-3-yl]ethyl]-1,1-dioxo-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H16N2O8S2/c19-13-9-27(21,22)15(11-3-1-7-25-11)17(13)5-6-18-14(20)10-28(23,24)16(18)12-4-2-8-26-12/h1-4,7-8,15-16H,5-6,9-10H2/t15-,16+

InChI Key

RWQOWNAGKRFKDL-IYBDPMFKSA-N

Isomeric SMILES

C1C(=O)N([C@H](S1(=O)=O)C2=CC=CO2)CCN3[C@@H](S(=O)(=O)CC3=O)C4=CC=CO4

Canonical SMILES

C1C(=O)N(C(S1(=O)=O)C2=CC=CO2)CCN3C(S(=O)(=O)CC3=O)C4=CC=CO4

Origin of Product

United States

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